molecular formula C8H9FN2S B1276716 (3-Fluoro-4-methylphenyl)thiourea CAS No. 420130-45-6

(3-Fluoro-4-methylphenyl)thiourea

Cat. No. B1276716
M. Wt: 184.24 g/mol
InChI Key: RMSNWOXIGGJJJW-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methylphenyl)thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, with the nitrogen atom also bonded to a phenyl group that is substituted with a fluorine atom and a methyl group. Thioureas are known for their wide range of applications, including their use in organocatalysis, as building blocks in materials science, and for their biological activities such as antimicrobial properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For example, the synthesis of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea was achieved by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline . Similarly, other thiourea derivatives have been synthesized using corresponding isothiocyanates and amines, as reported in the literature . Although the specific synthesis of (3-Fluoro-4-methylphenyl)thiourea is not detailed in the provided papers, it can be inferred that a similar synthetic approach could be employed.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of N-(4-methylbenzamido)-N′-[5-(2-trifluoromethylphenyl)-2-furoyl]thiourea was determined, revealing intra- and intermolecular hydrogen bonds and C–H···π interactions that stabilize the crystal structure . These structural features are common among thiourea derivatives and contribute to their reactivity and physical properties.

Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions, particularly as catalysts in organocatalysis. They can activate substrates through hydrogen bonding, as seen in the bifunctional thioureas that were synthesized and tested for their catalytic performance in Michael addition reactions . The presence of fluorine atoms can influence the electronic properties of the thiourea, affecting the yield and selectivity of the reactions they catalyze.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the acidity of the thiourea group and its hydrogen-bonding capabilities . Vibrational spectroscopy techniques such as FT-IR and Raman, along with quantum chemical calculations, have been used to study the vibrational properties of these compounds . The planarity of the carbonyl and thiourea groups and the antiperiplanar conformation of the C=S and C=O double bonds are recurring features that influence the properties of these molecules .

Scientific Research Applications

DNA-Binding Studies and Biological Activities

  • Research Focus : Investigation of new nitrosubstituted acyl thioureas and their DNA interaction studies, along with antioxidant, cytotoxic, antibacterial, and antifungal activities.
  • Key Findings : These compounds, including different thiourea derivatives, have shown significant interaction with DNA and exhibited various biological activities, suggesting their potential in pharmaceutical research.
  • Source : Tahir et al., 2015.

Synthesis and Characterization of Thiourea Derivatives

  • Research Focus : Synthesis and characterization of new thiourea derivatives with triphenylphosphine and their interaction with DNA.
  • Key Findings : The synthesized thioureas interacted electrostatically with DNA, and some showed significant antioxidant activity, hinting at their potential in drug discovery.
  • Source : Hussain et al., 2020.

Structural and Vibrational Properties of Thiourea Compounds

  • Research Focus : Examining the structural and conformational properties of various fluorophenyl thiourea derivatives.
  • Key Findings : These compounds showed specific bonding patterns and vibrational properties, important for understanding their chemical behavior.
  • Source : Saeed et al., 2011.

Synthesis of Metal Complex Containing Thiourea Derivatives

  • Research Focus : Synthesis of zinc-based thiourea compounds and their evaluation as antibacterial and antifungal agents.
  • Key Findings : These compounds displayed broad-spectrum biological applications, showcasing their relevance in medicinal chemistry.
  • Source : Shakoor & Asghar, 2021.

Safety And Hazards

“(3-Fluoro-4-methylphenyl)thiourea” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . This indicates that the compound can cause harm if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-fluoro-4-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSNWOXIGGJJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401293874
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)thiourea

CAS RN

420130-45-6
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401293874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4-methylphenyl)thiourea
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